1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene” is a complex organic molecule. It contains a benzene ring which is a common component in many organic compounds. The benzene ring in this compound is substituted with an ethenesulfonyl group, a nitro group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups around the benzene ring. The presence of the ethenesulfonyl, nitro, and trifluoromethyl groups would likely influence the electron distribution and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups, as well as the potential reactivity of the ethenesulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene involves the reaction of 1-bromo-2-nitro-4-(trifluoromethyl)benzene with ethenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": ["1-bromo-2-nitro-4-(trifluoromethyl)benzene", "ethenesulfonyl chloride", "base"], "Reaction": ["Step 1: Dissolve 1-bromo-2-nitro-4-(trifluoromethyl)benzene and base in a suitable solvent such as DMF or DMSO.", "Step 2: Add ethenesulfonyl chloride dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable organic solvent such as dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
685119-64-6 |
Molecular Formula |
C9H6F3NO4S |
Molecular Weight |
281.21 g/mol |
IUPAC Name |
1-ethenylsulfonyl-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(9(10,11)12)5-7(8)13(14)15/h2-5H,1H2 |
InChI Key |
CFFVGBUPXOHVRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.